N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2S and its molecular weight is 303.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Furan derivatives
Furan is a planar five-member heterocyclic ring with 4C and 1O atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .
Pyrazole derivatives
Pyrazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生物活性
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Structure
The compound can be synthesized through various chemical pathways involving the reaction of furan derivatives with pyrazole and thiadiazole moieties. The general synthetic route includes:
- Formation of the Pyrazole Ring : The furan derivative is reacted with hydrazine derivatives to form substituted pyrazoles.
- Thiadiazole Formation : The pyrazole is then reacted with thioketones or isothiocyanates to introduce the thiadiazole ring.
- Final Coupling : The carboxamide group is introduced through acylation reactions.
1. Anticancer Activity
Research has demonstrated that compounds containing thiadiazole and pyrazole moieties exhibit significant anticancer properties. A study on similar derivatives showed that certain compounds had IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, a related compound demonstrated an IC50 of 3.3 μM against MDA-MB-231 cells, indicating potent activity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | TBD |
Compound A | A549 | 5.0 |
Compound B | HeLa | 4.7 |
2. Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Compounds with similar structural features have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited inhibition rates exceeding 50% at concentrations around 100 μg/mL against Xanthomonas oryzae and Escherichia coli .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Inhibition Rate (%) |
---|---|---|
This compound | E. coli | TBD |
Compound C | S. aureus | 56 |
Compound D | Xanthomonas oryzae | 30 |
3. Anti-inflammatory Activity
Compounds with thiadiazole structures have also been evaluated for their anti-inflammatory effects. Preliminary studies indicate that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve modulation of NF-kB signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study A : A derivative of thiadiazole demonstrated significant tumor reduction in xenograft models when administered in combination with standard chemotherapy agents.
- Case Study B : In a clinical trial focusing on antimicrobial resistance, a related compound showed superior efficacy compared to traditional antibiotics in treating resistant bacterial infections.
属性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-9-12(21-17-16-9)13(19)14-3-4-18-7-11(6-15-18)10-2-5-20-8-10/h2,5-8H,3-4H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTZXKRPRYJFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。